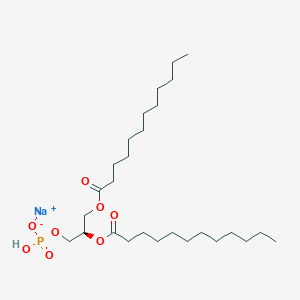
Natrium-(2R)-2,3-Bis(dodecanoyloxy)propylhydrogenphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12:0 PA (1,2-dilauroyl-sn-glycero-3-phosphate) is a sodium salt of modified lipid, wherein C-1, C-2 of glycerol is substituted with didodecanoyl and C-3 of glycerol is substituted with phosphatidic acid group.
Phosphatidic acids (PAs) can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine. They have important roles in intracellular and extracellular signaling. 1,2-Dilauroyl-sn-glycero-3-phosphate is a phospholipid containing the medium-chain (12:0) lauric acid inserted at the sn-1 and sn-2 positions. It may be useful in evaluating the role of PAs in micelles, liposomes, and artificial membranes.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Diese Verbindung ist ein Phospholipid, das bei der Formulierung von Arzneimittel-Abgabesystemen wie Liposomen verwendet werden kann . Liposomen sind sphärische Vesikel, die Arzneimittel einschließen können, wodurch deren Stabilität und Bioverfügbarkeit erhöht werden. Sie können auch die Freisetzung des Arzneimittels steuern und so seine therapeutische Wirkung verbessern .
Mizellenbildung
Die Verbindung kann in wässrigen Lösungen Mizellen bilden . Mizellen sind Aggregate von Tensidmolekülen, die in einem flüssigen Kolloid dispergiert sind. Sie spielen eine entscheidende Rolle bei der Absorption von fettlöslichen Vitaminen und Lipiden .
Künstliche Membranen
1,2-Dilauroyl-sn-glycero-3-phosphat (Natriumsalz) kann zur Herstellung von künstlichen Membranen verwendet werden . Diese Membranen können in der Forschung verwendet werden, um die Eigenschaften und Funktionen natürlicher biologischer Membranen zu untersuchen .
Phasenverhaltensstudien
Die Verbindung kann in Phasenverhaltensstudien verwendet werden . Sie kann verschiedene Phasen bilden, wie wässrige Mizellenphase, hexagonale Phase, bikontinuierliche kubische Phase und lamellare Phase mit zunehmender Tensidkonzentration .
Biochemische Forschung
Diese Verbindung kann in der biochemischen Forschung verwendet werden, insbesondere in Studien, die sich mit der Lipidbiochemie befassen . Sie kann verwendet werden, um die Rolle von Phosphatidsäuren in verschiedenen biologischen Prozessen zu untersuchen
Eigenschaften
CAS-Nummer |
108321-06-8 |
|---|---|
Molekularformel |
C27H53NaO8P |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate |
InChI |
InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/t25-;/m1./s1 |
InChI-Schlüssel |
YJARKWSQFCYOQC-VQIWEWKSSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+] |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCC.[Na] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC.[Na] |
Aussehen |
Assay:≥98%A crystalline solid |
Synonyme |
1,1’-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] Ester Dodecanoic Acid Sodium Salt; (1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Dodecanoic Acid Monosodium Salt; Monosodium 1,2-Dilauroyl-sn-glycero-3-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















